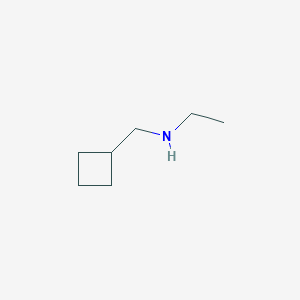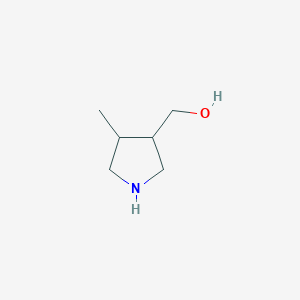
Potassium (4-ethoxyphenyl)trifluoroborate
Descripción general
Descripción
Potassium (4-ethoxyphenyl)trifluoroborate is an organotrifluoroborate compound with the molecular formula C8H9BF3KO. It is a solid compound that is used in various chemical reactions, particularly in the field of organic synthesis. This compound is known for its stability and reactivity, making it a valuable reagent in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (4-ethoxyphenyl)trifluoroborate can be synthesized through the reaction of 4-ethoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 4-ethoxyphenylboronic acid in a suitable solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature for several hours.
- Isolation of the product by filtration and washing with cold solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Potassium (4-ethoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or toluene.
Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (50-100°C) to facilitate the coupling process
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the cross-coupling reactions .
Aplicaciones Científicas De Investigación
Potassium (4-ethoxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium (4-ethoxyphenyl)trifluoroborate in cross-coupling reactions involves the following steps:
Activation: The palladium catalyst activates the trifluoroborate compound, forming a palladium-boron complex.
Transmetalation: The activated complex undergoes transmetalation with an organohalide, transferring the organic group from the boron to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst
Comparación Con Compuestos Similares
Similar Compounds
Potassium (4-methoxyphenyl)trifluoroborate: Similar in structure but with a methoxy group instead of an ethoxy group.
Potassium (4-fluorophenyl)trifluoroborate: Contains a fluorine atom instead of an ethoxy group.
Potassium (4-chlorophenyl)trifluoroborate: Contains a chlorine atom instead of an ethoxy group.
Uniqueness
Potassium (4-ethoxyphenyl)trifluoroborate is unique due to its ethoxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. The presence of the ethoxy group can also affect the solubility and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
potassium;(4-ethoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-2-13-8-5-3-7(4-6-8)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMVIDDFXDLACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)OCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635791 | |
| Record name | Potassium (4-ethoxyphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850623-60-8 | |
| Record name | Potassium (4-ethoxyphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(diethylamino)ethyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1371475.png)
![2-Chloro-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1371481.png)
![8-(6-Chloropyrimidin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1371482.png)




